REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[N:9])[C:3]=1[C:10]#[N:11].O.[NH2:13][NH2:14]>C(O)C>[NH2:11][C:10]1[C:3]2[C:4]([C:8]#[N:9])=[CH:5][CH:6]=[CH:7][C:2]=2[NH:14][N:13]=1 |f:1.2|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC1=C(C(=CC=C1)C#N)C#N
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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4.98 mL
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Type
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reactant
|
Smiles
|
O.NN
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue was partitioned between ethyl acetate (200 mL) and water (200 mL)
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Type
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WASH
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Details
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The organic layer was washed with water (100 mL)
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Type
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EXTRACTION
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Details
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The aqueous layers were extracted with ethyl acetate (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC=2C=CC=C(C12)C#N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |